molecular formula C20H18ClN3O4S B2408213 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 958703-75-8

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B2408213
CAS No.: 958703-75-8
M. Wt: 431.89
InChI Key: ULZYDYBFGBHKJU-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thienopyrazole core, and a dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

Similar compounds such as pyraclostrobin, a synthetic fungicide, are known to target a wide range of plant pathogens

Mode of Action

Similar compounds like pyraclostrobin function by inhibiting the mitochondrial respiration of fungi . This suggests that the compound might interact with its targets by disrupting their energy production processes.

Biochemical Pathways

Compounds with similar structures, such as pyraclostrobin, inhibit cellular respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi . This leads to a reduction in the availability of energy-rich ATP, affecting various essential processes in the fungal cell .

Pharmacokinetics

They are also likely to bioaccumulate in aquatic organisms . These properties could impact the bioavailability of the compound.

Result of Action

Similar compounds like pyraclostrobin are known to cause some degree of reproductive and developmental failure in mammals . They also have the potential to cause environmental contamination due to their likelihood of bioaccumulation in aquatic organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. , suggesting that it could persist in the environment for extended periods. Furthermore, it is likely to bioaccumulate in aquatic organisms , indicating that its presence in the environment could have long-term ecological impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thienopyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic substitution reactions, while the dimethoxybenzamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the employment of catalysts to improve reaction efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or the thienopyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like pyrazofurin and celecoxib share structural similarities with the thienopyrazole core.

    Thienopyrimidines: These compounds have a similar thieno ring structure and exhibit comparable biological activities.

Uniqueness

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-17-8-4-7-14(18(17)28-2)20(25)22-19-15-10-29(26)11-16(15)23-24(19)13-6-3-5-12(21)9-13/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYDYBFGBHKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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